3-氯苯基二乙基氨基甲酸酯

描述

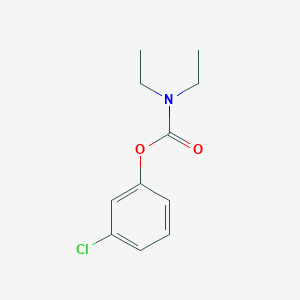

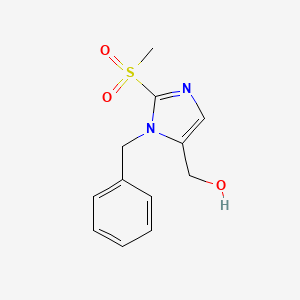

3-Chlorophenyl diethylcarbamate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 .

Synthesis Analysis

The synthesis of compounds similar to 3-Chlorophenyl diethylcarbamate, such as dithiocarbamates, involves the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . Another study describes a one-pot protocol to synthesize halobenzo[b]furans from O-aryl carbamates and alkynylsulfones .科学研究应用

抗胆碱酯酶活性

3-氯苯基二乙基氨基甲酸酯因其抗胆碱酯酶活性而被探索。这一特性使其在对抗与各种疾病相关的胆碱能问题以及开发有机磷酸盐中毒的预处理化合物方面具有潜在的用途 (Lieske et al., 1991).

农业应用

在农业中,异丙基 N-(3-氯苯基)氨基甲酸酯(一种相关化合物)显示出防止储存的马铃薯块茎中淀粉降解的潜力 (Khurana et al., 1985)。此外,已观察到各种氨基甲酸酯杀虫剂影响植物中除草剂的降解 (Swanson & Swanson, 1968).

农业中的纳米技术

含有氯苯基氨基甲酸酯的甲苯达唑和戊唑醇已被用于农业中真菌病害防治的纳米制剂中,提供了缓释特性和降低环境毒性的好处 (Campos et al., 2015).

环境修复

氯酚,包括与 3-氯苯基氨基甲酸酯相关的氯酚,由于其对健康和环境的风险,一直是使用各种方法从水中去除的目标。研究集中于使用深共熔溶剂和光催化分解以有效去除它们 (Adeyemi et al., 2020), (Singh et al., 2017).

生物传感和检测

已开发出包含氨基甲酸酯农药(包括那些带有氯苯基基团的农药)的生物传感器,用于检测氰化物和莠去津等环境污染物 (Besombes et al., 1995).

分子印迹

表面分子印迹微球已被用于从水溶液中选择性识别 3-氯苯酚,展示了选择性去除污染物的潜力 (Wang et al., 2011).

未来方向

作用机制

Target of Action

Similar compounds such as diethylcarbamazine have been shown to target microfilariae, making them more susceptible to phagocytosis .

Mode of Action

It’s worth noting that related compounds like diethylcarbamazine are thought to sensitize microfilariae to phagocytosis . This suggests that 3-Chlorophenyl diethylcarbamate may interact with its targets in a similar manner, leading to changes in the target organisms.

Biochemical Pathways

Related compounds like diethylcarbamazine have been shown to affect the arachidonic acid metabolic pathway . This could potentially lead to downstream effects such as increased susceptibility of the target organisms to immune responses.

属性

IUPAC Name |

(3-chlorophenyl) N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDXHGKOGQAIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorophenyl diethylcarbamate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

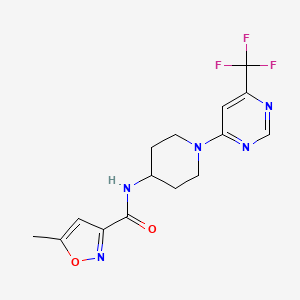

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)

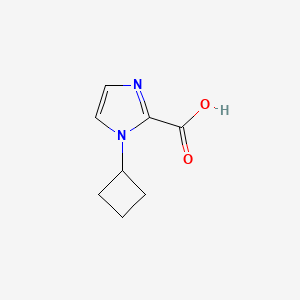

![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)

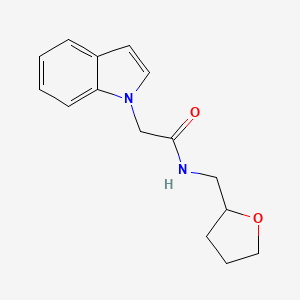

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2628794.png)

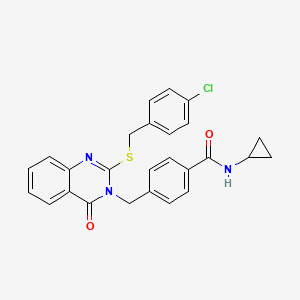

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2628804.png)

![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)